molecular formula C19H27ClN4O2 B5417666 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B5417666
M. Wt: 378.9 g/mol
InChI Key: SQVPRNJUMNEFKD-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN4O2/c1-21(2)19(26)24-8-6-15(7-9-24)18(25)23-12-10-22(11-13-23)17-5-3-4-16(20)14-17/h3-5,14-15H,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVPRNJUMNEFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected with PhSH followed by selective intramolecular cyclization to give the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. For example, as a serotonin receptor ligand, it binds to serotonin receptors and modulates their activity, affecting neurotransmitter signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural motifs but differ in their specific functional groups and overall structure, which can lead to differences in their chemical properties and biological activities. The uniqueness of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-dimethylpiperidine-1-carboxamide lies in its specific combination of functional groups, which may confer distinct pharmacological and chemical properties.

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